Ethyl 8-ethoxyoct-7-enoate
Description
Ethyl 8-ethoxyoct-7-enoate is an ethyl ester characterized by an ethoxy group at the 8th position and a double bond at the 7th position of an octenoate backbone. These compounds belong to a broader class of esters and ethers used in synthetic chemistry, pharmacological research, and industrial intermediates . The presence of both ester and ether functionalities in this compound suggests versatility in reactivity, making it a candidate for further exploration in organic synthesis and material science.
Properties
CAS No. |
654068-25-4 |
|---|---|
Molecular Formula |
C12H22O3 |
Molecular Weight |
214.30 g/mol |
IUPAC Name |
ethyl 8-ethoxyoct-7-enoate |
InChI |
InChI=1S/C12H22O3/c1-3-14-11-9-7-5-6-8-10-12(13)15-4-2/h9,11H,3-8,10H2,1-2H3 |
InChI Key |
QFCZBYAHLCMOIR-UHFFFAOYSA-N |
Canonical SMILES |
CCOC=CCCCCCC(=O)OCC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 8-ethoxyoct-7-enoate can be synthesized through the esterification of 8-ethoxyoct-7-enoic acid with ethanol in the presence of a strong acid catalyst like sulfuric acid. The reaction typically involves heating the reactants under reflux conditions to drive the equilibrium towards ester formation.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid can enhance the reaction rate and efficiency. Additionally, purification steps like distillation or recrystallization are employed to obtain the pure ester.
Chemical Reactions Analysis
Types of Reactions
Ethyl 8-ethoxyoct-7-enoate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, the ester can be hydrolyzed back to its corresponding carboxylic acid and ethanol.
Reduction: Using reducing agents like lithium aluminum hydride, the ester can be reduced to its corresponding alcohol.
Substitution: The ethoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Hydrolysis: 8-ethoxyoct-7-enoic acid and ethanol.
Reduction: 8-ethoxyoct-7-enol.
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
Ethyl 8-ethoxyoct-7-enoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities and interactions with enzymes.
Medicine: Investigated for its potential use in drug delivery systems due to its ester linkage, which can be hydrolyzed in the body.
Industry: Utilized in the production of fragrances, flavorings, and as a solvent in various industrial processes.
Mechanism of Action
The mechanism of action of ethyl 8-ethoxyoct-7-enoate involves its hydrolysis to release the active carboxylic acid and ethanol. The ester linkage is susceptible to enzymatic cleavage by esterases, which are enzymes that catalyze the hydrolysis of esters. This process releases the active components that can interact with various molecular targets and pathways in biological systems.
Comparison with Similar Compounds
Ethyl 5,5-dimethyl-3-oxooct-7-enoate (CAS 82120-15-8)
- Molecular Formula : C₁₂H₂₀O₃
- Key Features: Contains a ketone group (3-oxo) and dimethyl substituents at the 5th position. Double bond at the 7th position, similar to Ethyl 8-ethoxyoct-7-enoate.
- Applications : Used as a synthetic intermediate due to its reactive ketone and ester groups. Its dimethyl substituents may enhance steric hindrance, affecting reaction kinetics .
Ethyl 7-oxononanoate (CAS 104092-78-6)
- Molecular Formula : C₁₁H₂₀O₃
- Key Features :
- Linear chain with a ketone at the 7th position.
- Lacks ether substituents but shares ester functionality.
- Applications: Potential use in flavoring agents or fragrances due to its linear structure and ketone group .
7-(2-Ethoxyethoxy)quinoline (CAS 2556838-84-5)
- Molecular Formula: C₁₃H₁₅NO₂
- Key Features: Quinoline backbone with an ethoxyethoxy side chain. Ether groups dominate reactivity, differing from ester-based analogs.
8-O-Acetylshanzhiside Methyl Ester
- Key Features: Complex cyclic structure with acetyloxy and glycosidic linkages. Pharmacologically active, contrasting with simpler esters like this compound.
- Applications : Reference standard in drug discovery and natural product research .
Physical and Chemical Properties
*Inferred from structural analogs.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
